molecular formula C9H8ClN3O2 B14262753 Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- CAS No. 133568-82-8

Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy-

Cat. No.: B14262753
CAS No.: 133568-82-8
M. Wt: 225.63 g/mol
InChI Key: VPCYACGPBHWISB-UHFFFAOYSA-N
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Description

Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, an amino group, a chloro group, a cyano group, and a hydroxy group. The presence of these functional groups makes it a versatile compound in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The aromatic ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Cyanation: The chloro group is substituted with a cyano group using reagents like copper(I) cyanide.

    Hydroxylation: Finally, the compound is hydroxylated using reagents like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide, sodium methoxide, or other suitable reagents.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-methoxy-: Similar structure but with a methoxy group instead of a hydroxy group.

    Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-ethoxy-: Similar structure but with an ethoxy group instead of a hydroxy group.

    Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-propoxy-: Similar structure but with a propoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The hydroxy group, in particular, plays a crucial role in its reactivity and interactions, differentiating it from similar compounds with other substituents.

Properties

CAS No.

133568-82-8

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C9H8ClN3O2/c10-9-6(12)1-5(3-11)2-7(9)13-8(15)4-14/h1-2,14H,4,12H2,(H,13,15)

InChI Key

VPCYACGPBHWISB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)NC(=O)CO)C#N

Origin of Product

United States

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